methyl 4-methoxy-2-(methylsulfanyl)quinoline-3-carboxylate
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Overview
Description
Methyl 4-methoxy-2-(methylsulfanyl)quinoline-3-carboxylate is a quinoline derivative with a unique structure that includes a methoxy group, a methylsulfanyl group, and a carboxylate ester. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methoxy-2-(methylsulfanyl)quinoline-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of aniline derivatives with diethyl ethoxymethylenemalonate, followed by cyclization to form the quinoline core .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-2-(methylsulfanyl)quinoline-3-carboxylate can undergo various chemical reactions, including:
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Methyl 4-methoxy-2-(methylsulfanyl)quinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of methyl 4-methoxy-2-(methylsulfanyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The methoxy and methylsulfanyl groups can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their biological activities and used in drug development.
Quinolinyl-pyrazoles: Studied for their pharmacological properties.
Indole derivatives: Similar in structure and used in various medicinal applications.
Uniqueness
Methyl 4-methoxy-2-(methylsulfanyl)quinoline-3-carboxylate is unique due to the presence of both methoxy and methylsulfanyl groups, which can enhance its biological activity and chemical reactivity compared to other quinoline derivatives .
Properties
IUPAC Name |
methyl 4-methoxy-2-methylsulfanylquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-16-11-8-6-4-5-7-9(8)14-12(18-3)10(11)13(15)17-2/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXLJDMTHFSFEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC2=CC=CC=C21)SC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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